

Synthesis of Ethyl 3-nitrobenzoate via Electrophilic Aromatic Substitution

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Compound of Interest

Compound Name: Ethyl 3-nitrobenzoate

Cat. No.: B172394

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **ethyl 3-nitrobenzoate** from ethyl benzoate through an electrophilic aromatic substitution reaction. The procedure outlines the preparation of the nitrating agent, the reaction conditions, and the purification of the final product. This synthesis is a fundamental example of introducing a nitro group onto an aromatic ring, a common transformation in the development of pharmaceutical intermediates.

Introduction

The nitration of ethyl benzoate is a classic example of an electrophilic aromatic substitution reaction. In this process, a nitronium ion (NO_2^+), generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid, acts as the electrophile. The ester group ($-\text{COOEt}$) on the benzene ring is a deactivating, meta-directing group. Consequently, the incoming nitro group is predominantly directed to the meta position, yielding **ethyl 3-nitrobenzoate**.^{[1][2]} Careful control of the reaction temperature is crucial to minimize the formation of dinitrated and other side products.^[3]

Experimental Protocol

Materials:

- Ethyl benzoate
- Concentrated sulfuric acid (H_2SO_4)
- Concentrated nitric acid (HNO_3)
- Crushed ice
- Distilled water
- Ethanol
- Methyl alcohol (for washing, optional)[3]

Equipment:

- Round-bottom flask or conical flask[3][4]
- Beakers
- Graduated cylinders
- Dropping funnel or glass dropping pipette[3][4]
- Magnetic stirrer and stir bar or mechanical stirrer[3]
- Ice-water bath
- Thermometer
- Büchner funnel and flask for vacuum filtration
- Melting point apparatus

Procedure:

1. Preparation of the Nitrating Mixture:

- In a clean, dry test tube, carefully combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid.[5]

- Cool this mixture in an ice-water bath.[4] This mixture should be prepared just before use.

2. Reaction Setup:

- In a 50 mL conical flask, place 2.0 g of ethyl benzoate.
- Slowly and with swirling, add 4.0 mL of concentrated sulfuric acid to the ethyl benzoate.[4]
- Cool this mixture thoroughly in an ice-water bath.[4]

3. Nitration Reaction:

- While maintaining the temperature of the ethyl benzoate solution below 6 °C, slowly add the chilled nitrating mixture dropwise using a glass dropping pipette over a period of approximately 15 minutes.[4] Continuous stirring or swirling is essential during the addition.
[3][4]
- After the addition is complete, allow the reaction flask to stand at room temperature for 15 minutes to ensure the reaction goes to completion.[4]

4. Isolation of the Crude Product:

- Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker.[4]
- Stir the mixture until the ice has completely melted. The crude **ethyl 3-nitrobenzoate** will precipitate as a solid.[4]
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the crude product with a small amount of ice-cold water to remove residual acid.[4] An optional wash with ice-cold methyl alcohol can also be performed to remove some impurities.
[3]

5. Purification by Recrystallization:

- The crude product can be purified by recrystallization from a water-ethanol mixture.[4][5]
- Transfer the crude solid to a conical flask and add a minimal amount of hot ethanol to dissolve the solid.
- Slowly add hot water until the solution becomes slightly cloudy.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice-water bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration and allow them to air dry.

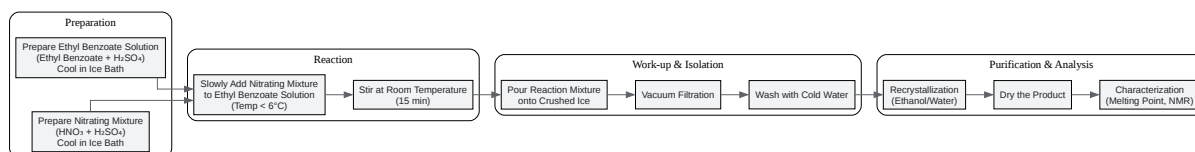
6. Characterization:

- Determine the melting point of the dried product. The literature melting point for **ethyl 3-nitrobenzoate** is between 41-44 °C.[6]
- The purity can be further assessed by techniques such as NMR spectroscopy.[7]

Data Presentation

Parameter	Value	Reference
Reactants		
Ethyl Benzoate	2.0 g (example)	[4]
Conc. H ₂ SO ₄	4.0 mL (in reaction) + 1.5 mL (in nitrating mix)	[4][5]
Conc. HNO ₃	1.5 mL	[5]
Reaction Conditions		
Temperature	Below 6 °C	[4]
Reaction Time	15 min addition, 15 min standing	[4]
Product Characterization		
Expected Yield	81-85% (based on methyl benzoate)	[3]
Melting Point	41-44 °C	[6]
Appearance	White to pale yellow solid	[7][8]

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **ethyl 3-nitrobenzoate**.

Safety Precautions

- Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Always handle them with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
- The nitrating mixture is highly reactive. Prepare it immediately before use and keep it cool.
- The reaction is exothermic. Careful temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts.
- Ethanol is flammable. Use a hot plate for heating during recrystallization and avoid open flames.[5]

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